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Cat. No.: B15488718 Get Quote

For Researchers, Scientists, and Materials Development Professionals

This document provides detailed application notes and protocols for the synthesis of

amorphous cobalt-terbium (Co-Tb) alloys, materials of significant interest for magneto-optical

recording, spintronics, and other magnetic applications. The protocols herein cover three

primary physical vapor deposition (PVD) techniques: magnetron co-sputtering, thermal co-

evaporation, and ion beam mixing. Each method offers distinct advantages and challenges in

achieving a disordered atomic structure and tailored magnetic properties.

Magnetron Co-Sputtering
Magnetron co-sputtering is a versatile and widely used technique for depositing high-quality

amorphous alloy thin films with precise control over composition and thickness. This method

involves the simultaneous bombardment of separate cobalt and terbium targets with inert gas

ions (typically Argon) in a vacuum chamber. The ejected atoms then deposit onto a substrate,

forming a thin film.

Experimental Protocol: Magnetron Co-Sputtering of a-
Tb₁₇Co₈₃
This protocol is based on established methods for producing amorphous Tb-Co thin films.

1. Substrate Preparation:
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Begin with clean silicon or quartz substrates.

Ultrasonically clean the substrates sequentially in acetone, isopropyl alcohol, and deionized

water for 10-15 minutes each.

Dry the substrates with a stream of high-purity nitrogen gas.

2. Deposition Parameters:

Mount the cleaned substrates in the sputtering chamber.

Evacuate the chamber to a base pressure of at least 7 x 10⁻⁸ Torr to minimize

contamination.

Introduce high-purity Argon (Ar) gas into the chamber, maintaining a working pressure of 1.8

mTorr.

Set the substrate temperature to the desired value (e.g., room temperature, 200 °C, or 300

°C) to influence the film's microstructure and magnetic properties.

Independently control the power to the Co and Tb sputtering targets to achieve the desired

film composition (e.g., Tb₁₇Co₈₃). The relative deposition rates will determine the final

stoichiometry.

Initiate the co-sputtering process to deposit the amorphous Co-Tb film to the desired

thickness (e.g., 30 nm).

3. Capping Layer Deposition:

To prevent oxidation of the reactive rare-earth element (Terbium), a capping layer is crucial.

Without breaking vacuum, deposit a protective layer, such as Tantalum (Ta) or Silicon Nitride

(SiN), on top of the Co-Tb film. For a SiN capping layer, the Ar pressure might be adjusted

(e.g., to 3.0 mTorr).

4. Post-Deposition Annealing (Optional):

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15488718?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To modify the magnetic properties, the deposited films can be annealed in a high-vacuum

environment.

Annealing temperatures can range from 150 °C to 350 °C for approximately one hour.

Data Presentation: Magnetron Co-Sputtering
Parameter Value/Range Effect on Properties

Alloy Composition Tb₁₇Co₈₃

Influences saturation

magnetization, coercivity, and

compensation temperature.

Argon Pressure 1.8 mTorr Affects film density and stress.

Substrate Temperature 20 °C, 200 °C, 300 °C

Higher deposition

temperatures can increase

perpendicular magnetic

anisotropy and coercivity.

Film Thickness 30 nm
Can influence coercivity and

domain structure.

Capping Layer 10 nm SiN

Prevents oxidation and

degradation of magnetic

properties.

Annealing Temperature 150 - 350 °C
Can be used to tailor coercivity

and anisotropy.

Experimental Workflow: Magnetron Co-Sputtering
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Thermal Co-Evaporation
Thermal co-evaporation is another PVD technique where cobalt and terbium are evaporated

from separate sources by heating them in a high-vacuum environment. The evaporated atoms

travel in a line-of-sight path and condense on a substrate to form the alloy film. Controlling the

evaporation rates of both materials simultaneously is critical to achieving the desired

composition.

Experimental Protocol: Thermal Co-Evaporation of Co-
Tb
1. Source and Substrate Preparation:

Load high-purity cobalt pellets or slugs and terbium pieces into separate crucibles within the

evaporation chamber. Due to cobalt's tendency to alloy with refractory metals, an alumina-

coated tungsten boat is recommended for cobalt evaporation.[1] Terbium can be evaporated

from a tungsten boat.

Prepare and clean substrates as described in the magnetron sputtering protocol.

2. Deposition Parameters:

Evacuate the chamber to a high vacuum, typically below 10⁻⁶ Torr.

Independently heat the cobalt and terbium sources to their respective evaporation

temperatures. The temperature required is dependent on the desired deposition rate and the

material's vapor pressure.

Use separate quartz crystal microbalances (QCMs) to monitor the deposition rate of each

material in real-time.

Adjust the power to each evaporation source to maintain the desired stoichiometric ratio

throughout the deposition process.

The substrate can be kept at room temperature or heated to influence film properties.

3. Capping Layer Deposition:
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As with sputtering, a capping layer is essential and should be deposited in-situ to prevent

oxidation.

Data Presentation: Thermal Co-Evaporation
Parameter

Recommended
Value/Range

Notes

Base Pressure < 10⁻⁶ Torr Minimizes impurities in the film.

Cobalt Source Alumina-coated tungsten boat
Prevents alloying with the

crucible.[1]

Terbium Source Tungsten boat
Standard for rare-earth

evaporation.

Deposition Rate Control
Dual Quartz Crystal

Microbalances

Essential for precise

composition control.

Substrate Temperature Room Temperature to 300 °C
Influences film morphology

and magnetic properties.

Experimental Workflow: Thermal Co-Evaporation
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Ion beam mixing is a non-equilibrium technique used to induce alloying at the interface of a

multilayered thin film structure. In this method, alternating layers of cobalt and terbium are first

deposited onto a substrate. Subsequently, the multilayer stack is irradiated with a beam of

energetic ions, typically heavy inert gas ions like Xenon (Xe) or Argon (Ar). The ion

bombardment causes atomic displacements and intermixing at the interfaces, leading to the

formation of an amorphous alloy.

Experimental Protocol: Ion Beam Mixing of Co/Tb
Multilayers
1. Multilayer Deposition:

Deposit alternating layers of cobalt and terbium onto a cleaned substrate using a technique

like thermal evaporation or sputtering.

The total thickness of the multilayer stack should be comparable to the projected range of

the ions to be used for mixing.

The individual layer thicknesses are typically in the nanometer range to facilitate efficient

mixing. The ratio of the layer thicknesses determines the final alloy composition.

2. Ion Irradiation:

Place the multilayered sample in a high-vacuum chamber of an ion implanter.

Irradiate the sample with a beam of heavy ions (e.g., 200 keV Xenon ions).

The ion dose is a critical parameter. A sufficient dose (e.g., in the range of 10¹⁵ to 10¹⁶

ions/cm²) is required to achieve complete amorphization.

The irradiation is typically performed at room temperature or below to suppress dynamic

annealing effects that could lead to crystallization.

3. Characterization:

After irradiation, the film should be characterized to confirm its amorphous nature (e.g., using

X-ray diffraction or transmission electron microscopy) and to measure its magnetic
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properties.

Data Presentation: Ion Beam Mixing
Parameter Typical Value/Range Notes

Multilayer Structure Alternating Co and Tb layers
Layer thickness ratio controls

composition.

Total Film Thickness ~ Projected range of ions
Ensures mixing throughout the

film.

Ion Species Xenon (Xe) or Argon (Ar)
Heavier ions are more efficient

for mixing.

Ion Energy 100 - 400 keV
Determines the depth of

mixing.

Ion Dose 10¹⁵ - 10¹⁶ ions/cm²
A critical dose is needed for

amorphization.

Irradiation Temperature Room Temperature or below
Low temperatures favor

amorphization.[2]

Logical Relationship: Ion Beam Mixing
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Feature
Magnetron Co-
Sputtering

Thermal Co-
Evaporation

Ion Beam Mixing

Composition Control
Excellent, via target

power

Good, but requires

precise rate control

Good, determined by

initial layer

thicknesses

Film Uniformity Good over large areas

Can be challenging,

dependent on source-

substrate geometry

Good

Process Complexity Moderate
High, requires careful

source calibration

High, requires an ion

accelerator

Film Purity High High

Potential for ion

implantation from the

beam

Typical Applications
R&D, industrial

production

R&D, small-scale

production

R&D, modification of

pre-deposited films

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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